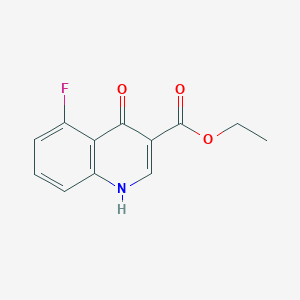
5-Fluoro-4-oxo-1,4-dihidroquinolina-3-carboxilato de etilo
Descripción general
Descripción
Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: is a chemical compound with the molecular formula C12H10FNO3 and a molecular weight of 235.21 g/mol . It belongs to the class of quinolone derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Aplicaciones Científicas De Investigación
Chemistry: Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for creating more complex molecules .
Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It serves as a model compound for understanding the interactions of quinolone derivatives with biological targets .
Medicine: The compound’s potential therapeutic applications include its use in developing new drugs for treating bacterial and viral infections. Its quinolone backbone is similar to that of many clinically used antibiotics .
Industry: In the industrial sector, Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes .
Mecanismo De Acción
Target of Action
A structurally similar compound, 4-oxo-1,4-dihydroquinoline carboxylic acid, is known to inhibit hiv-1 integrase strand transfer . This suggests that Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate may also target similar enzymes or pathways.
Mode of Action
Based on the structural similarity to 4-oxo-1,4-dihydroquinoline carboxylic acid, it can be inferred that it might interact with its targets in a similar manner, possibly by inhibiting the action of certain enzymes .
Biochemical Pathways
Given its potential role as an enzyme inhibitor, it can be inferred that it may affect the pathways associated with the targeted enzymes .
Result of Action
If it acts similarly to 4-oxo-1,4-dihydroquinoline carboxylic acid, it may result in the inhibition of certain enzymes, potentially leading to the disruption of specific biochemical pathways .
Análisis Bioquímico
Biochemical Properties
Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate prevents the supercoiling of DNA, thereby inhibiting bacterial growth and proliferation .
Cellular Effects
Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has profound effects on various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death. In mammalian cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce oxidative stress and apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its binding interactions with bacterial DNA gyrase and topoisomerase IV. By forming a stable complex with these enzymes, the compound inhibits their activity, leading to the disruption of DNA processes. Additionally, Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate can induce changes in gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation. Long-term studies have shown that Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate can have lasting effects on cellular function, including sustained inhibition of bacterial growth and prolonged induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial infections without significant adverse effects. At higher doses, it can cause toxicity, including liver and kidney damage. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic effects, but exceeding this dosage can lead to toxicity .
Metabolic Pathways
Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels, influencing the overall pharmacokinetics of the compound .
Transport and Distribution
Within cells and tissues, Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution. The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects. Its localization and accumulation can influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is crucial for its activity and function. The compound is known to localize in the nucleus, where it interacts with DNA and enzymes involved in DNA processes. Additionally, it can be found in the cytoplasm, where it affects various cellular pathways. Targeting signals and post-translational modifications may direct Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate to specific compartments or organelles, influencing its overall activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the reaction of quinolone derivatives with appropriate reagents. One common method involves suspending quinolone in anhydrous dimethylformamide (DMF) and treating it with potassium carbonate and 4-bromo-2-fluorobenzene . The reaction is carried out at ambient temperature for 24 hours, followed by partitioning in ethyl acetate and saturated aqueous ammonium chloride solution .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the available literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinolone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine and carboxylate positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone N-oxides, while reduction can produce dihydroquinoline derivatives .
Comparación Con Compuestos Similares
- Ethyl 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate
- Ethyl 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
- 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Comparison: Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications .
Propiedades
IUPAC Name |
ethyl 5-fluoro-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-17-12(16)7-6-14-9-5-3-4-8(13)10(9)11(7)15/h3-6H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMHZVBKYDKXQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729189 | |
| Record name | Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
655236-29-6 | |
| Record name | Ethyl 5-fluoro-4-hydroxy-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=655236-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,5-Dioctyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,d]silole](/img/structure/B1442325.png)

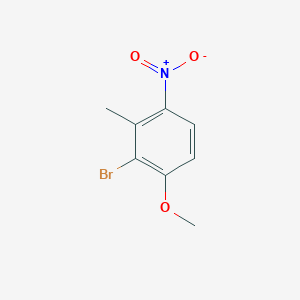
![2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid](/img/structure/B1442329.png)

![4-Methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxobutanoic acid](/img/structure/B1442332.png)

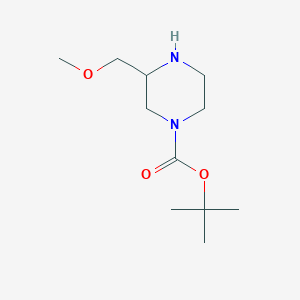
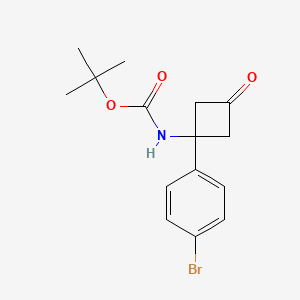
![3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B1442340.png)
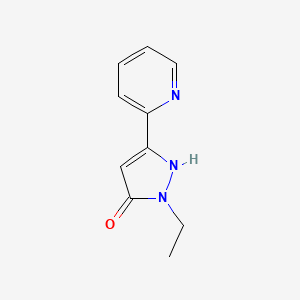
![(4-nitrophenyl) N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B1442345.png)

